molecular formula C11H19NO3 B178357 Ethyl 4-acetonyl-1-piperidinecarboxylate CAS No. 106140-40-3

Ethyl 4-acetonyl-1-piperidinecarboxylate

Cat. No. B178357
M. Wt: 213.27 g/mol
InChI Key: HNKSHHHQRHFCLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-acetonyl-1-piperidinecarboxylate, also known as EAPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EAPC belongs to the class of piperidinecarboxylates, which are known for their diverse pharmacological activities.

Mechanism Of Action

The exact mechanism of action of Ethyl 4-acetonyl-1-piperidinecarboxylate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and noradrenaline. Ethyl 4-acetonyl-1-piperidinecarboxylate has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.

Biochemical And Physiological Effects

Ethyl 4-acetonyl-1-piperidinecarboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and noradrenaline in the brain, which can improve mood and cognitive function. Ethyl 4-acetonyl-1-piperidinecarboxylate has also been shown to reduce the production of inflammatory cytokines, which can reduce inflammation and pain.

Advantages And Limitations For Lab Experiments

One of the advantages of Ethyl 4-acetonyl-1-piperidinecarboxylate is that it is relatively easy to synthesize and has a high yield. This makes it a cost-effective compound for use in lab experiments. However, one of the limitations of Ethyl 4-acetonyl-1-piperidinecarboxylate is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.

Future Directions

There are several future directions for research on Ethyl 4-acetonyl-1-piperidinecarboxylate. One area of interest is the development of new drugs based on Ethyl 4-acetonyl-1-piperidinecarboxylate. Researchers are investigating the potential of Ethyl 4-acetonyl-1-piperidinecarboxylate as a lead compound for the development of drugs for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Another area of interest is the investigation of the mechanism of action of Ethyl 4-acetonyl-1-piperidinecarboxylate. Researchers are studying the interactions of Ethyl 4-acetonyl-1-piperidinecarboxylate with neurotransmitters and enzymes to gain a better understanding of its effects. Finally, researchers are investigating the potential of Ethyl 4-acetonyl-1-piperidinecarboxylate as a therapeutic agent for other conditions such as epilepsy and chronic pain.

Synthesis Methods

The synthesis of Ethyl 4-acetonyl-1-piperidinecarboxylate involves the reaction of piperidine with ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain Ethyl 4-acetonyl-1-piperidinecarboxylate. The yield of this reaction is high, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

Ethyl 4-acetonyl-1-piperidinecarboxylate has been studied extensively for its potential therapeutic applications. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. Ethyl 4-acetonyl-1-piperidinecarboxylate has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, Ethyl 4-acetonyl-1-piperidinecarboxylate has been studied for its potential use as a lead compound for the development of new drugs.

properties

CAS RN

106140-40-3

Product Name

Ethyl 4-acetonyl-1-piperidinecarboxylate

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

ethyl 4-(2-oxopropyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H19NO3/c1-3-15-11(14)12-6-4-10(5-7-12)8-9(2)13/h10H,3-8H2,1-2H3

InChI Key

HNKSHHHQRHFCLA-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC(CC1)CC(=O)C

Canonical SMILES

CCOC(=O)N1CCC(CC1)CC(=O)C

synonyms

1-Piperidinecarboxylic acid, 4-(2-oxopropyl)-, ethyl ester

Origin of Product

United States

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